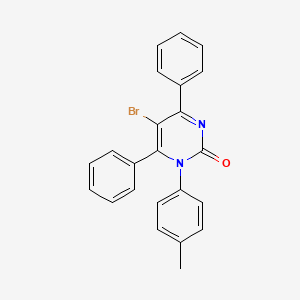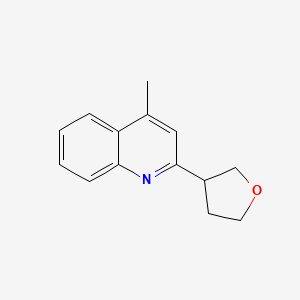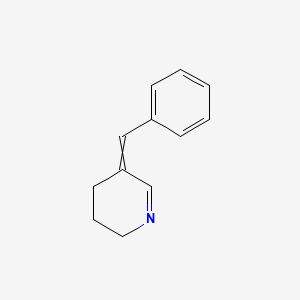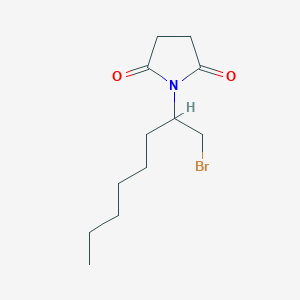
5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the pyrimidine ring play crucial roles in binding to the target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and biological activity.
5-Iodo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one: Contains an iodine atom, making it more reactive in coupling reactions compared to the bromine derivative.
Uniqueness
The presence of the bromine atom in 5-Bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2(1H)-one makes it particularly versatile for various chemical transformations, especially in substitution and coupling reactions. This enhances its utility in synthesizing complex molecules for diverse applications.
Propriétés
Numéro CAS |
88039-42-3 |
|---|---|
Formule moléculaire |
C23H17BrN2O |
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
5-bromo-1-(4-methylphenyl)-4,6-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C23H17BrN2O/c1-16-12-14-19(15-13-16)26-22(18-10-6-3-7-11-18)20(24)21(25-23(26)27)17-8-4-2-5-9-17/h2-15H,1H3 |
Clé InChI |
HFAXKYQXZVLZMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C(C(=NC2=O)C3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)





![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)


![Dicyclohexyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14378884.png)
